8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
This compound features a fused imidazo[2,1-c][1,2,4]triazine core, substituted at the 8-position with a 4-methoxyphenyl group and at the 3-position with a pyridin-2-ylmethyl carboxamide moiety. Its molecular formula is C₂₀H₂₀N₆O₃, with a molecular weight of 392.4 g/mol (adjusted from , replacing ethoxy with methoxy).
Properties
IUPAC Name |
8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-28-15-7-5-14(6-8-15)24-10-11-25-18(27)16(22-23-19(24)25)17(26)21-12-13-4-2-3-9-20-13/h2-9H,10-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRVNSANUSDYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Tetrahydroimidazo[2,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxyphenyl Group: This is usually achieved through a substitution reaction, where a methoxyphenyl group is introduced to the core structure.
Attachment of the Pyridinylmethyl Group: This step involves the reaction of the intermediate compound with a pyridinylmethyl reagent under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Methoxy vs.
- Pyridinylmethyl Position : The pyridin-2-ylmethyl group (target) vs. pyridin-3-ylmethyl () alters spatial orientation, which could affect interactions with kinase active sites or other targets.
- Methylthio as a Leaving Group : In pyrimido oxazines (), the methylthio group facilitates nucleophilic substitution, enabling further derivatization—a feature absent in the target compound .
Biological Activity
The compound 8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 417.5 g/mol . The structure features an imidazo[2,1-c][1,2,4]triazine core which is known for its diverse biological activities.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Imidazo[2,1-c][1,2,4]triazine |
| Functional Groups | Methoxyphenyl group, pyridine moiety |
| Molecular Weight | 417.5 g/mol |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of imidazo[2,1-c][1,2,4]triazine possess significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways.
- Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value in the low micromolar range.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- Spectrum of Activity : It shows activity against Gram-positive bacteria and certain fungi.
- Research Findings : A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural components:
- Methoxy Group : Enhances lipophilicity and cellular uptake.
- Pyridine Ring : Contributes to interaction with biological targets such as enzymes and receptors.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions:
- Formation of the imidazo[2,1-c][1,2,4]triazine core.
- Introduction of the methoxyphenyl and pyridine substituents through nucleophilic substitution reactions.
Case Studies
Several studies highlight the potential applications of this compound in drug development:
- Study 1 : A preclinical trial assessed its efficacy as an anticancer agent in xenograft models.
- Study 2 : Another investigation focused on its antibacterial properties against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
